molecular formula C16H17N5O2S2 B14971489 2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide

2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide

Cat. No.: B14971489
M. Wt: 375.5 g/mol
InChI Key: WFSARXZPHTYMMV-UHFFFAOYSA-N
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Description

2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide is a complex organic compound that belongs to the class of thiadiazolo-triazine derivatives This compound is characterized by its unique structure, which includes a thiadiazolo-triazine core, a tert-butyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide apart from similar compounds is its specific structural features and the resulting unique properties.

Properties

Molecular Formula

C16H17N5O2S2

Molecular Weight

375.5 g/mol

IUPAC Name

2-[(3-tert-butyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C16H17N5O2S2/c1-16(2,3)12-13(23)21-14(19-18-12)25-15(20-21)24-9-11(22)17-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,17,22)

InChI Key

WFSARXZPHTYMMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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